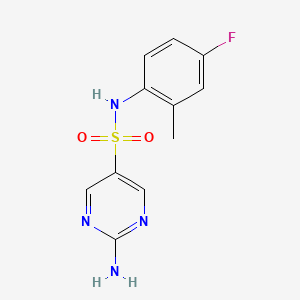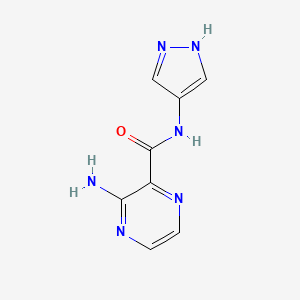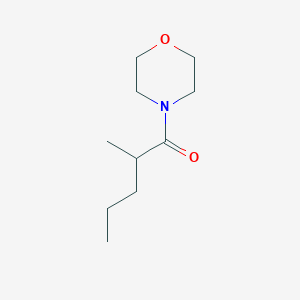
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as PF-06463922, and it has been extensively studied for its therapeutic potential in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide involves the inhibition of FAK activity. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways, including those involved in cell growth, proliferation, and survival. In cancer cells, FAK is overexpressed and contributes to cancer cell growth and metastasis. Inhibition of FAK activity by 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide leads to the suppression of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits FAK activity, leading to the suppression of cancer cell growth and metastasis. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease. It has also been shown to reduce fibrosis in animal models of pulmonary fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide is its potential therapeutic applications in cancer treatment and other diseases. This compound has been extensively studied in preclinical models, and its efficacy and safety have been demonstrated. One of the limitations of this compound is its potential toxicity, which needs to be further investigated in clinical trials.
Direcciones Futuras
There are several future directions for the study of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide. One direction is the investigation of its potential applications in combination therapy with other cancer drugs. Another direction is the investigation of its potential applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide involves several chemical reactions. The starting materials for the synthesis are 4-fluoro-2-methylbenzoic acid and 2-amino-5-nitropyrimidine. These two compounds are reacted together in the presence of a catalyst to form the intermediate product, 4-fluoro-2-methyl-5-nitrobenzoic acid. This intermediate product is then reduced using a reducing agent to form 4-fluoro-2-methyl-5-aminobenzoic acid. The final step involves the reaction of 4-fluoro-2-methyl-5-aminobenzoic acid with sulfonamide to form 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide.
Aplicaciones Científicas De Investigación
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of an enzyme called focal adhesion kinase (FAK), which plays a crucial role in cancer cell growth and metastasis. Inhibition of FAK activity by 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide has been shown to reduce cancer cell proliferation, migration, and invasion. This compound has also been studied for its potential applications in the treatment of other diseases, such as inflammatory bowel disease and pulmonary fibrosis.
Propiedades
IUPAC Name |
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2S/c1-7-4-8(12)2-3-10(7)16-19(17,18)9-5-14-11(13)15-6-9/h2-6,16H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQNNWLJCDEYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-fluoro-2-methylphenyl)-5-pyrimidinesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)




![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)
![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)
![6-{[(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazin-1-yl)quinoline-4-carboxylic acid](/img/structure/B7561333.png)